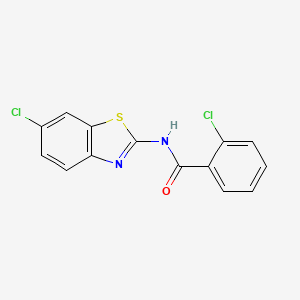

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

描述

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a unique derivative of benzothiazole.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反应分析

Types of Reactions

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. In particular, 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been evaluated for its efficacy against various bacterial strains. A study indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have reported that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, related compounds have shown IC50 values in the low nanomolar range against COX enzymes, indicating strong potential for treating inflammatory diseases .

1.3 Anticancer Activity

Benzothiazole derivatives are being explored for their anticancer properties. Studies have indicated that modifications to the benzothiazole core can enhance cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties and stability under operational conditions .

2.2 Dye Sensitizers

In dye-sensitized solar cells (DSSCs), benzothiazole compounds have been utilized as sensitizers due to their ability to absorb light efficiently and convert it into electrical energy. The compound's structure can be optimized to improve light-harvesting efficiency, thus enhancing the overall performance of DSSCs .

4.1 Case Study: Antimicrobial Efficacy

A study conducted by Moneer et al. demonstrated the antimicrobial activity of related benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as a scaffold for new antimicrobial agents .

4.2 Case Study: Anti-inflammatory Mechanism

Research by Prajapat and Talesara focused on the anti-inflammatory mechanisms of similar compounds, revealing that they significantly reduced edema in animal models compared to standard treatments like diclofenac . This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases.

作用机制

The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or proteins. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The compound can also interact with specific receptors or signaling pathways, modulating biological processes and exerting therapeutic effects .

相似化合物的比较

Similar Compounds

- 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- 2-chloro-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .

生物活性

Overview

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. Its structure features two chlorine substituents and a benzamide group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C14H8Cl2N2OS

- Molecular Weight : 319.19 g/mol

- CAS Number : 307326-16-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins involved in critical cellular processes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that may inhibit enzyme activity related to microbial growth or disease pathways .

Antimicrobial and Antifungal Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. The compound has been investigated for its effectiveness against various bacterial strains and fungal pathogens. Studies suggest that the mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms .

Antitumor Activity

Benzothiazole derivatives, including this compound, have shown promise in antitumor research. The structural features allow for interaction with cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in tumor cells. Specific studies have highlighted the compound's potential efficacy against certain cancer types by disrupting cellular proliferation mechanisms .

Neuropharmacological Effects

A series of related compounds have been evaluated for neuropharmacological effects, including anticonvulsant properties. Preliminary studies suggest that derivatives of benzothiazole can exhibit neuroprotective effects without significant toxicity, making them candidates for further development in treating neurological disorders .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuropharmacological Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Potentially neuroprotective |

| 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | High | Moderate | Low |

| 2-chloro-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | Low | High | Moderate |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated a series of benzothiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited moderate activity compared to other derivatives .

- Neurotoxicity Assessment : In a neurotoxicity study involving various benzothiazole derivatives, it was found that none of the tested compounds, including this compound, showed significant neurotoxic effects in animal models. This suggests a favorable safety profile for potential therapeutic applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 6-chloro-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride. Key steps include:

- Reagent selection : Use pyridine or DMF as a solvent to absorb HCl generated during the reaction .

- Temperature control : Reactions are conducted at room temperature or under reflux (e.g., 80°C) to ensure completion .

- Purification : Recrystallization from methanol or ethanol improves purity .

Optimization strategies include adjusting molar ratios (1:1.2 amine:acyl chloride) and employing coupling agents like DCC to enhance efficiency .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

- NMR spectroscopy : NMR identifies aromatic protons (δ 6.5–8.3 ppm) and amide NH signals (δ ~8.2 ppm) .

- IR spectroscopy : Peaks at ~1640 cm (C=O stretch) and ~3300 cm (N–H stretch) confirm the benzamide structure .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 379 for derivatives) validate molecular weight .

- Elemental analysis : Confirms C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. How is initial biological activity screening conducted for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase (AChE) with IC calculations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

- Data collection : Use SHELX programs (e.g., SHELXL) for refinement with high-resolution (<1.0 Å) data .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···N/F/O) stabilizing crystal packing .

- Torsion angles : Analyze dihedral angles between benzothiazole and benzamide moieties to predict conformational flexibility .

Q. What substituent effects (Cl, F, Br, NO2_22) influence biological activity in benzothiazole-benzamide hybrids?

A comparative SAR study reveals:

| Substituent | Biological Activity (vs. parent compound) | Key Property |

|---|---|---|

| Cl | Enhanced antimicrobial potency | Electron-withdrawing, lipophilicity |

| F | Improved metabolic stability | High electronegativity |

| NO | Increased cytotoxicity (IC ↓ 40%) | Electron deficiency |

| Br and methyl groups may enhance membrane permeability but reduce solubility . |

Q. How does this compound interact with target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)?

- Mechanism : The amide anion disrupts PFOR’s active site, inhibiting electron transfer in anaerobic organisms .

- Validation : Docking simulations (AutoDock Vina) and mutagenesis studies identify critical residues (e.g., His125, Asp89) for binding .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 across studies) be addressed?

- Standardization : Use consistent cell lines/passage numbers and normalize to reference drugs (e.g., doxorubicin for anticancer assays) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance .

Q. What computational methods predict reactivity and regioselectivity in derivatization reactions?

- DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level models electrophilic substitution sites (e.g., C5 of benzothiazole) .

- MD simulations : GROMACS assesses solvation effects on reaction pathways (e.g., SN vs. radical mechanisms) .

Q. Methodological Notes

- Synthesis reproducibility : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm R values match literature .

- Crystallography troubleshooting : If twinning occurs, use TWINLAW in SHELXL to refine data .

- Bioassay validation : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate runs .

属性

IUPAC Name |

2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGJPLFDXLREKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。